4-Methoxy-2,6-dimethylbenzaldehyde
Overview
Description
4-Methoxy-2,6-dimethylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naphthols and Antibiotics : It's used in the synthesis of 7-methoxy-5-methyl-2-naphthol, a precursor for 1-carboxylic acid, an intercalating moiety in enediyne and other antibiotics (Brown, Eastwood, & Horvath, 1995).
Organic Synthesis Studies : It reacts with methylmagnesium iodide to form isomeric ethers, which have been studied for their unique NMR spectral properties (Kamikawa, Nakatani, & Kubota, 1968).
Photoreactions in Organic Chemistry : Used in dye-sensitized photoreactions of 4-methoxystyrene, leading to various oxidation products and dimers, providing insights into electron transfer processes (Kojima, Kuriyama, Sakuragi, & Tokumaru, 1991).
Isolation from Mangrove Endophytic Fungi : Identified as one of the derivatives isolated from mangrove endophytic fungi, highlighting its presence in natural sources (Shao et al., 2009).
Synthesis of Benzaldehyde Derivatives : Used in the synthesis of 4-methoxysalicylaldehyde, a compound with various industrial applications including drug and therapeutic agent preparation (Jin, Zhang, Yan, & Ma, 2012).
Use in Solid Phase Organic Synthesis : Investigated for use as linkers in solid phase organic synthesis, contributing to the development of secondary amide derivatives (Swayze, 1997).
Synthetic Chemistry Applications : Involved in the synthesis of specific organic compounds through various chemical reactions and synthesis methods (Azzena et al., 1990; Rachlin, Gurien, & Wagner, 2003).
Chemical Behavior in Photophysical Studies : Studied for its behavior in photophysical processes, contributing to understanding of charge transfer reactions in organic compounds (Samanta et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 4-Methoxy-2,6-dimethylbenzaldehyde are not available, research on similar benzaldehyde derivatives has led to the discovery of new compounds from marine fungi . This suggests potential future research directions in exploring the bioactive properties of such compounds .
Properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINNXSRPCWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355703 | |
Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-00-8 | |
Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?
A1: this compound serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:
- Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].
Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?
A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.
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